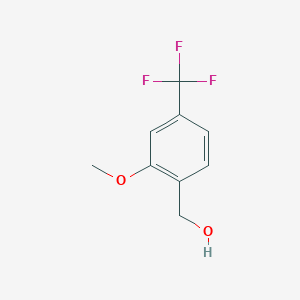

2-Methoxy-4-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-4-7(9(10,11)12)3-2-6(8)5-13/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEBPFPPZUWWHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601258383 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286441-68-7 | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286441-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601258383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4-(trifluoromethyl)benzyl alcohol CAS number

An In-depth Technical Guide to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

Introduction: A Key Intermediate in Modern Chemistry

2-Methoxy-4-(trifluoromethyl)benzyl alcohol, identified by the CAS Number 286441-68-7 , is a highly functionalized aromatic alcohol that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2][3] Its strategic importance lies in the unique combination of a reactive benzyl alcohol moiety, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF3) group. This distinct electronic and steric arrangement makes it a valuable intermediate for researchers in drug discovery and agrochemical development.[4]

The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the CF3 group is a well-established bioisostere for other groups and is known to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity by blocking metabolic hotspots and altering the electronic nature of the aromatic ring.[5] This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this versatile compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is typically an off-white to light yellow solid or liquid, and its key properties are summarized below.[3]

| Property | Value | Source(s) |

| CAS Number | 286441-68-7 | [1] |

| Molecular Formula | C₉H₉F₃O₂ | [1][4] |

| Molecular Weight | 206.17 g/mol | [2][4] |

| Appearance | Off-white to light yellow Solid / Liquid | [3] |

| Boiling Point | 241.1 ± 40.0 °C (Predicted) | [3] |

| Density | 1.282 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 14.10 ± 0.10 (Predicted) | [3] |

| MDL Number | MFCD04115979 | [4] |

| InChI Key | OHEBPFPPZUWWHD-UHFFFAOYSA-N |

Synthetic Pathways: A Representative Approach

While multiple proprietary methods exist for the synthesis of substituted benzyl alcohols, a common and logical laboratory-scale approach involves the reduction of the corresponding carboxylic acid or aldehyde. This method is reliable and provides high yields of the desired primary alcohol.

Below is a conceptual workflow for a plausible synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol from its corresponding benzoic acid precursor. The choice of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) is predicated on its efficacy in reducing carboxylic acids to primary alcohols.

Caption: Plausible synthetic workflow for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.

Experimental Protocol: Reduction of a Benzoic Acid Precursor

This protocol describes a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol. Note: This is a representative protocol and must be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-Methoxy-4-(trifluoromethyl)benzoic acid in an anhydrous ether solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Cooling: The flask is cooled to 0°C in an ice-water bath.

-

Addition of Reducing Agent: A solution of Lithium Aluminum Hydride (LiAlH₄) in THF is added dropwise to the stirred solution of the carboxylic acid. The addition rate is controlled to maintain the reaction temperature below 10°C. Causality: This slow, cooled addition is critical to manage the highly exothermic nature of the LiAlH₄ reaction and prevent dangerous thermal runaways.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by cooling the flask back to 0°C and slowly adding water, followed by a sodium hydroxide solution, and then more water. Trustworthiness: This specific sequence, known as the Fieser workup, is a self-validating system that safely neutralizes excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easy to filter.

-

Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with additional THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude benzyl alcohol. Further purification can be achieved via column chromatography or distillation.

Applications in Drug Development and Agrochemicals

The true value of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol lies in its utility as a versatile synthetic intermediate.[4] The primary alcohol group is a gateway for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecular frameworks.[6]

-

Pharmaceutical Synthesis: The benzyl alcohol moiety can be easily oxidized to an aldehyde for use in reductive amination reactions, converted to a leaving group (e.g., benzyl halide) for nucleophilic substitution, or used in etherification and esterification reactions. These are all fundamental transformations in the construction of pharmacologically active molecules.[6][7]

-

Agrochemical Development: In agrochemicals, such as herbicides and fungicides, the trifluoromethyl group often enhances bioactivity and stability.[4][6] This compound serves as a key starting material for creating active ingredients with improved target specificity.[4]

The diagram below illustrates a common synthetic pathway where the alcohol is first oxidized to an aldehyde, which then serves as a precursor for forming an amine—a common functional group in pharmaceuticals.

Caption: Synthetic utility workflow for pharmaceutical intermediate synthesis.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is paramount for laboratory safety.

-

Hazard Identification: The compound is classified as a warning-level hazard, with specific risks of causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (exclamation mark).

-

Personal Protective Equipment (PPE): Standard PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[8][9] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[10]

-

First-Aid Measures:

-

Skin Contact: Wash the affected area immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[8][10]

-

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures can range from 2-8°C to ambient, depending on the supplier.[4]

Conclusion

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is more than just a chemical compound; it is an enabling tool for innovation in science. Its unique trifecta of functional groups provides chemists with a reliable and versatile platform for synthesizing novel molecules with enhanced biological and material properties. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures allows researchers to fully leverage its potential in advancing the fields of medicine and agriculture.

References

-

2-Methoxy-4-(trifluoromethyl)benzyl alcohol . MySkinRecipes. [Link]

-

2-Methoxy-4-(trifluoromethyl)benzyl alcohol . AHH Chemical Co., Ltd. [Link]

-

2-Methyl-4-(trifluoromethoxy)benzyl alcohol . PubChem. [Link]

- Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.

-

Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes . dCollection. [Link]

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

Mastering Organic Synthesis: The Versatile Role of 4-(Trifluoromethyl)benzyl Alcohol . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]

-

4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD . European Patent Office. [Link]

-

Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury . PubMed. [Link]

Sources

- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 286441-68-7 [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 286441-68-7 [amp.chemicalbook.com]

- 4. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

[2-methoxy-4-(trifluoromethyl)phenyl]methanol physical properties

An In-depth Technical Guide to the Physical Properties of [2-methoxy-4-(trifluoromethyl)phenyl]methanol

Abstract

[2-methoxy-4-(trifluoromethyl)phenyl]methanol (CAS No. 286441-68-7) is a substituted aromatic alcohol of significant interest in synthetic chemistry. Its unique electronic properties, imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its core physical properties, spectroscopic profile, and detailed, field-proven protocols for their experimental determination. The content herein is structured to offer both established data and predictive insights, empowering researchers to handle and utilize this compound with precision and safety.

Chemical Identity and Core Properties

[2-methoxy-4-(trifluoromethyl)phenyl]methanol, also known as 2-methoxy-4-(trifluoromethyl)benzyl alcohol, is a key building block whose utility is defined by its physical characteristics.[1] Understanding these foundational properties is paramount for its effective use in reaction design, process scale-up, and formulation development.

Molecular Structure

The arrangement of the functional groups on the benzene ring dictates the molecule's reactivity, polarity, and intermolecular interactions. The ortho-methoxy group can influence the hydroxyl group's reactivity through steric hindrance and electronic effects, while the para-trifluoromethyl group significantly impacts the overall electron density of the aromatic system.

Caption: Molecular structure of [2-methoxy-4-(trifluoromethyl)phenyl]methanol.

Core Identification Data

A summary of the fundamental identifiers for this compound is presented below. This information is critical for accurate sourcing, cataloging, and regulatory compliance.

| Identifier | Value | Source |

| CAS Number | 286441-68-7 | [1] |

| Molecular Formula | C₉H₉F₃O₂ | [1] |

| Molecular Weight | 206.17 g/mol | [1] |

| Synonym | 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | [1] |

| MDL Number | MFCD04115979 | [1] |

Key Physical Properties

While specific experimental data for [2-methoxy-4-(trifluoromethyl)phenyl]methanol is not extensively published, we can infer its properties from closely related structural analogs and an understanding of functional group contributions. The data presented below combines available information with scientifically grounded estimations.

| Property | Estimated/Reported Value | Remarks and Comparative Insights |

| Appearance | Colorless to light yellow liquid | Based on analogs like 4-(trifluoromethyl)benzyl alcohol.[2] |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimation: The related aldehyde, 2-methoxy-4-(trifluoromethyl)benzaldehyde, has a boiling point of 247°C.[3] Alcohols typically have higher boiling points than corresponding aldehydes due to hydrogen bonding. Therefore, the boiling point is expected to be in this range. |

| Melting/Freezing Point | Not available | Many substituted benzyl alcohols are liquids at room temperature. For example, 4-(trifluoromethyl)benzyl alcohol has a melting point of 18-20 °C.[2] |

| Density | ~1.3 g/mL | Estimation: [4-(Trifluoromethyl)phenyl]methanol has a reported density of 1.286 g/mL.[4] The addition of a methoxy group is expected to have a minor impact on this value. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether); limited solubility in water. | Insight: The trifluoromethyl group increases lipophilicity, while the hydroxyl and methoxy groups provide some capacity for hydrogen bonding.[2][5] Overall, the molecule is expected to be moderately polar. |

Spectroscopic Profile

The spectroscopic profile is essential for identity confirmation and purity assessment. Below are the predicted key features for ¹H NMR, ¹³C NMR, and IR spectroscopy based on the molecular structure.

¹H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton ortho to the -CF₃ group will likely be the most downfield. Coupling patterns (doublets, doublet of doublets) will be observable.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.6-4.8 ppm. For a similar compound, 2-(trifluoromethyl)benzyl alcohol, this peak appears at 4.789 ppm.[6]

-

Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 2.0-4.0 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic peak for the alcohol functional group.[7] The broadness is due to intermolecular hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[7]

-

C-H Stretch (Aliphatic): Medium bands from the methoxy and benzylic CH₂ groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.[7]

-

C-F Stretch: Strong, intense absorptions are characteristic of the trifluoromethyl group, typically appearing in the 1100-1350 cm⁻¹ range.

-

C-O Stretch: An intense band for the alcohol C-O bond is expected around 1050-1150 cm⁻¹. A second C-O stretch from the methoxy ether linkage will also be present in this region.

Experimental Protocols for Physical Property Determination

The trustworthiness of experimental data hinges on robust methodology. The following protocols describe self-validating systems for determining key physical properties.

Workflow for Physical Property Analysis

The general workflow ensures that sample integrity is maintained and that measurements are accurate and reproducible.

Caption: General experimental workflow for physical property determination.

Protocol: Boiling Point Determination (Microscale)

-

Causality: For valuable or small-scale samples, a microscale method minimizes waste while providing accurate data. This method relies on the principle that a liquid's vapor pressure equals the applied external pressure at its boiling point.

-

Methodology:

-

Place 0.2-0.3 mL of the sample into a small-diameter reaction tube.

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.

-

Attach the reaction tube to a thermometer and suspend it in a heating bath (e.g., silicone oil).

-

Heat the bath slowly (1-2 °C per minute) once the temperature is within ~15 °C of the expected boiling point.

-

Observe the capillary tube. A fine stream of bubbles will emerge as the air inside expands and is replaced by the substance's vapor.

-

The boiling point is the temperature at which bubbling ceases and the liquid just begins to enter the capillary tube upon cooling. This indicates the point where external pressure overcomes the vapor pressure.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Protocol: Density Measurement

-

Causality: Density is a fundamental intensive property useful for identity confirmation and concentration calculations. A gravimetric method using a calibrated pycnometer provides high accuracy.

-

Methodology:

-

Clean and dry a pycnometer of known volume (e.g., 1 mL or 5 mL).

-

Record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with the sample, ensuring no air bubbles are present. Equilibrate to a standard temperature (e.g., 20 °C or 25 °C) in a water bath.

-

Adjust the volume to the calibration mark, ensuring the outside is clean and dry.

-

Record the mass of the filled pycnometer.

-

Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer .

-

Repeat the measurement to ensure precision.

-

Safety, Handling, and Storage

Working with trifluoromethylated aromatic compounds requires stringent adherence to safety protocols.

-

Hazard Identification: While a specific safety data sheet for this compound is not widely available, related compounds such as 3-(trifluoromethyl)benzyl alcohol and 4-(trifluoromethyl)benzyl alcohol are classified as irritants.[8][9][10]

-

GHS Pictogram: GHS07 (Exclamation Mark) is appropriate.

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] A recommended storage temperature is 2-8°C.[1]

Conclusion

[2-methoxy-4-(trifluoromethyl)phenyl]methanol is a specialty chemical whose physical properties are dictated by the interplay of its methoxy, trifluoromethyl, and benzyl alcohol moieties. This guide has consolidated the available data, provided scientifically-backed estimations for uncharacterised properties, and outlined robust experimental protocols for their validation. By understanding and applying this information, researchers in drug development and materials science can leverage this versatile intermediate to its full potential, ensuring both innovative outcomes and a high standard of laboratory safety.

References

-

Chemsrc. (2025). (2-(Trifluoromethyl)phenyl)methanol | CAS#:346-06-5. Retrieved from [Link]

-

LookChem. (n.d.). Cas 132927-09-4, 2-METHOXY-4-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]

-

Chemsrc. (2025). 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol | CAS#:83282-91-1. Retrieved from [Link]

-

ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(methoxymethyl)phenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (4-Methoxy-3-(trifluoromethyl)phenyl)methanol. Retrieved from [Link]

-

Sadtler Research Laboratories, Inc. (1973). Infrared Absorption Band Shape Studies. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Retrieved from [Link]

-

PubChem. (n.d.). p-Toluidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethoxy)benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of binary liquid mixtures. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for c6cy02413k. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Cas 132927-09-4,2-METHOXY-4-(TRIFLUOROMETHYL)BENZALDEHYDE | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to the Spectral Analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

This document provides an in-depth technical analysis of the expected spectral characteristics of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS No. 286441-68-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique molecular architecture, featuring a reactive benzyl alcohol moiety for further functionalization, a methoxy group, and an electron-withdrawing trifluoromethyl group that can enhance bioactivity and stability in target molecules.[1]

Given the limited availability of published, peer-reviewed spectral data for this specific compound, this guide synthesizes predictive analysis based on established spectroscopic principles and data from closely related structural analogs. This approach provides researchers and drug development professionals with a robust framework for the identification, characterization, and quality control of this important synthetic building block.

Molecular Structure and Properties

-

Chemical Formula: C₉H₉F₃O₂[2]

-

Structure:

Caption: Structure of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol are detailed below, based on the known effects of methoxy and trifluoromethyl substituents on a benzene ring.

Predicted ¹H NMR Spectral Data

The predicted proton NMR spectrum in a solvent like CDCl₃ would exhibit distinct signals for the aromatic, methylene, methoxy, and hydroxyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Ar-H (H5) | ~7.50 | d (doublet) | 1H | Coupled to H6. Deshielded by the adjacent CF₃ group. |

| Ar-H (H3) | ~7.25 | s (singlet) | 1H | Uncoupled proton, deshielded by the adjacent CF₃ group. |

| Ar-H (H6) | ~7.00 | d (doublet) | 1H | Coupled to H5. Shielded by the ortho-methoxy group. |

| -CH₂OH | ~4.70 | s (singlet) | 2H | Benzylic protons adjacent to an oxygen atom. May appear as a doublet if coupled to the OH proton. |

| -OCH₃ | ~3.90 | s (singlet) | 3H | Methoxy group protons. |

| -OH | ~2.0 - 4.0 | br s (broad singlet) | 1H | Chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Spectral Data

The carbon spectrum will show 9 distinct signals. The trifluoromethyl group introduces characteristic splitting patterns due to C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Notes | | :--- | :--- | :--- | :--- | :--- | | C-2 (-OCH₃) | ~158 | Singlet | Aromatic carbon bearing the methoxy group. | | C-1 (-CH₂OH) | ~132 | Singlet | Aromatic carbon bearing the benzyl alcohol group. | | C-4 (-CF₃) | ~129 | q (quartet) | Aromatic carbon bearing the CF₃ group, split by three fluorine atoms. | | C-5 | ~127 | Singlet | Aromatic CH. | | -CF₃ | ~124 | q (quartet) | Trifluoromethyl carbon, exhibits a strong C-F coupling constant. | | C-6 | ~118 | Singlet | Aromatic CH. | | C-3 | ~112 | Singlet | Aromatic CH. | | -CH₂OH | ~62 | Singlet | Benzylic carbon. | | -OCH₃ | ~56 | Singlet | Methoxy carbon. |

Rationale and Interpretation

The electron-donating methoxy group shields the ortho (C3, C1) and para (C5) positions, while the strongly electron-withdrawing trifluoromethyl group deshields them. In the ¹H NMR, this results in a downfield shift for protons near the CF₃ group (H3, H5) and an upfield shift for the proton ortho to the methoxy group (H6). In the ¹³C NMR, the carbon attached to the CF₃ group (C4) and the CF₃ carbon itself will appear as quartets due to spin-spin coupling with the three fluorine atoms, a key diagnostic feature for this compound.[4]

Caption: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is predicted to show characteristic absorptions for the hydroxyl, ether, aromatic, and trifluoromethyl groups.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3400 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2950 - 2850 | C-H stretch | Medium | Aliphatic C-H (-CH₂, -CH₃) |

| 1610, 1500 | C=C stretch | Medium-Strong | Aromatic Ring |

| 1350 - 1150 | C-F stretch | Very Strong | Trifluoromethyl (-CF₃) |

| 1250 - 1200 | C-O stretch | Strong | Aryl Ether (Ar-O-CH₃) |

| 1050 - 1000 | C-O stretch | Strong | Primary Alcohol (-CH₂-OH) |

Rationale and Interpretation

The most prominent features will be the broad O-H stretching band around 3300 cm⁻¹, characteristic of a hydrogen-bonded alcohol, and the very strong, complex absorptions in the 1350-1150 cm⁻¹ region, which are definitive for the C-F bonds of the trifluoromethyl group.[5] The presence of both an aryl ether and a primary alcohol will result in strong C-O stretching bands.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of the neat liquid sample of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan (typically 16-32 scans are co-added to improve the signal-to-noise ratio) over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation. Electron Ionization (EI) is the most common technique for this type of molecule.

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 206 , corresponding to the molecular weight of the compound (C₉H₉F₃O₂⁺•). Due to the benzyl alcohol structure, this peak may be of moderate to low intensity.

Predicted Major Fragment Ions

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 188 | [M - H₂O]⁺• | H₂O (18) | Characteristic loss of water from an alcohol.[7] |

| 175 | [M - OCH₃]⁺ | •OCH₃ (31) | Loss of the methoxy radical. |

| 159 | [M - CH₂OH - H]⁺ | •CH₂OH + H (32) | Loss of the hydroxymethyl radical followed by rearrangement. |

| 145 | [Tropylium ion analog]⁺ | Common fragment for substituted benzyl compounds. | |

| 107 | [C₇H₇O]⁺ | Fragment corresponding to a methoxybenzyl cation. |

Predicted Fragmentation Pathway

Upon electron impact, the molecule will ionize to form the molecular ion (m/z 206). The primary fragmentation pathways for benzyl alcohols include α-cleavage and dehydration.[7] The most likely fragmentation involves the loss of water (H₂O) to yield a fragment at m/z 188. Benzylic cleavage, leading to the loss of the methoxy group or rearrangement, will also produce significant fragments. The stability of the resulting carbocations dictates the relative abundance of the fragment peaks.[8]

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis presented in this guide, based on predictive methods grounded in established spectroscopic principles, provides a reliable framework for the characterization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. The key identifying features are the distinct pattern of three aromatic protons in ¹H NMR, the characteristic quartet signals from the CF₃ group in ¹³C NMR, the strong, broad O-H and intense C-F stretches in the IR spectrum, and a molecular ion peak at m/z 206 with subsequent loss of water in the mass spectrum. This guide serves as a valuable resource for scientists working with this versatile chemical intermediate.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for...

-

SpectraBase. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

MassBank. (2008). Benzyl alcohols. Retrieved from [Link]

-

TMP Chem. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol) [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxybenzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 286441-68-7 | 2-METHOXY-4-(TRIFLUOROMETHYL)BENZYL ALCOHOL. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

-

NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 2. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol | 286441-68-7 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. rsc.org [rsc.org]

- 5. 2-Methoxybenzyl alcohol [webbook.nist.gov]

- 6. 2-Methoxybenzyl alcohol(612-16-8) IR Spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

Synthesis pathway of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a valuable fluorinated building block in the development of novel pharmaceutical and agrochemical agents.[1][2][3] The unique electronic properties conferred by the methoxy and trifluoromethyl substituents make this scaffold highly desirable for modulating the bioactivity, metabolic stability, and lipophilicity of target molecules.[2] This document emphasizes the most practical and efficient synthetic route—the reduction of the corresponding benzaldehyde—providing a detailed experimental protocol, mechanistic insights, and a discussion of alternative strategies. The content is tailored for researchers, medicinal chemists, and process development scientists requiring a robust and reliable method for the preparation of this key intermediate.

Introduction and Strategic Importance

Fluorinated organic compounds are of paramount importance in modern drug discovery and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile, improving factors such as binding affinity, metabolic stability, and cell membrane permeability.[2] 2-Methoxy-4-(trifluoromethyl)benzyl alcohol has emerged as a critical intermediate, leveraging these benefits within its structure.[1][3] Its benzyl alcohol moiety provides a versatile handle for subsequent chemical transformations, making it a foundational component in the synthesis of more complex molecular architectures.[1] This guide focuses on elucidating a primary synthesis pathway, grounded in established and reliable chemical transformations.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol reveals several viable synthetic disconnections. The most direct approaches involve the reduction of a carbonyl group at the benzylic position or the formation of the key C-C bond via a formylation equivalent.

Caption: Retrosynthetic analysis of the target molecule.

Based on reagent availability, reaction simplicity, and safety, the reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde is the most judicious and widely applicable pathway. This route utilizes mild and selective reducing agents, typically affording high yields and purity with straightforward purification.

Core Synthesis Pathway: Reduction of 2-Methoxy-4-(trifluoromethyl)benzaldehyde

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.[4][5] For this specific substrate, sodium borohydride (NaBH₄) is an exemplary reducing agent.

Rationale for Reagent Selection: NaBH₄ vs. LiAlH₄

While both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes, NaBH₄ offers significant practical advantages.[6]

-

Selectivity: NaBH₄ is a milder reducing agent and will selectively reduce aldehydes and ketones without affecting other potentially sensitive functional groups like esters or amides.[4][7] This chemoselectivity is crucial in multi-step syntheses.

-

Safety and Handling: NaBH₄ is stable in protic solvents like methanol and ethanol and does not react violently with water.[6] In contrast, LiAlH₄ is highly reactive, requiring strictly anhydrous conditions and careful handling.[6]

-

Workup: The aqueous workup for a NaBH₄ reaction is significantly simpler and safer than that for LiAlH₄.

Reaction Mechanism

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[4] This addition breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide during an aqueous workup yields the final primary alcohol.[4]

Caption: Mechanism of aldehyde reduction using NaBH₄.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Equivalents | Moles (mmol) | Amount Required |

| 2-Methoxy-4-(trifluoromethyl)benzaldehyde | 204.15 | 1.0 | 10.0 | 2.04 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.5 | 5.0 | 189 mg |

| Methanol (MeOH) | 32.04 | - | - | 20 mL |

| Deionized Water (H₂O) | 18.02 | - | - | 20 mL |

| 1 M Hydrochloric Acid (HCl) | 36.46 | - | - | ~5 mL |

| Ethyl Acetate (EtOAc) | 88.11 | - | - | 3 x 20 mL |

| Brine (Saturated NaCl solution) | - | - | - | 20 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | ~2 g |

Note: In practice, chemists often use a slight excess of NaBH₄ (e.g., 1.2-1.5 eq. of hydride) to ensure complete reaction, but stoichiometrically, one mole of NaBH₄ can reduce four moles of aldehyde.[8]

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-(trifluoromethyl)benzaldehyde (2.04 g, 10.0 mmol).

-

Dissolution: Add methanol (20 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (189 mg, 5.0 mmol) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.[8][9]

-

Quenching: Cool the flask back to 0-5 °C and slowly quench the reaction by adding deionized water (20 mL), followed by the dropwise addition of 1 M HCl to neutralize excess NaBH₄ and decompose the borate esters (target pH ~6-7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude alcohol by flash column chromatography on silica gel to obtain the final product.[8]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (CAS: 286441-68-7, Molecular Formula: C₉H₉F₃O₂, M.W.: 206.17 g/mol ) should be confirmed using standard analytical techniques.[1][10]

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group (-OCH₃), the benzylic methylene group (-CH₂OH), and the hydroxyl proton (-OH).

-

¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group is expected.[11]

-

¹³C NMR: Signals corresponding to all nine unique carbon atoms should be observable.

-

FTIR: Look for a broad O-H stretching band (~3300 cm⁻¹) characteristic of an alcohol and the disappearance of the strong C=O stretching band from the starting aldehyde (~1700 cm⁻¹).[12]

-

Mass Spectrometry: The molecular ion peak (M⁺) or relevant fragments ([M+H]⁺, etc.) should be observed to confirm the molecular weight.

Alternative Synthetic Strategies

While the aldehyde reduction is preferred, other routes are viable and may be advantageous under specific circumstances.

-

Reduction of 2-Methoxy-4-(trifluoromethyl)benzoic Acid: This requires a stronger reducing agent like LiAlH₄, borane (BH₃), or diisobutylaluminum hydride (DIBAL-H).[13] A key challenge is preventing the potential reduction of the trifluoromethyl group, which can occur under harsh conditions.[13] One report on a similar substrate found DIBAL-H to be effective at minimizing this side reaction.[13]

-

Grignard Reaction: Synthesis via the reaction of a 2-methoxy-4-(trifluoromethyl)phenyl Grignard reagent with formaldehyde is a classic method for forming primary alcohols.[14][15] This approach builds the carbon skeleton and sets the oxidation state simultaneously. However, the formation of Grignard reagents can sometimes be sensitive to other functional groups present in the molecule.[15]

Safety and Handling

-

Trifluoromethylated Compounds: Handle with care, as fluorinated compounds can have unique toxicological profiles.

-

Sodium Borohydride: While safer than LiAlH₄, it is still a flammable solid that reacts with acid to produce flammable hydrogen gas. Avoid inhalation of dust.

-

Solvents: Methanol and ethyl acetate are flammable. All operations should be performed away from ignition sources in a fume hood.

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is most reliably and safely achieved through the sodium borohydride reduction of its corresponding aldehyde. This method is high-yielding, operationally simple, and utilizes readily available, manageable reagents. The resulting alcohol is a highly valuable, versatile intermediate poised for application in diverse research and development programs, particularly in the synthesis of new bioactive molecules for the pharmaceutical and agrochemical industries.

References

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80, 834–836. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

University of Wisconsin-Madison. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

- Google Patents. (2017). Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.

-

Aulia, F. (2022). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Ulsan National Institute of Science and Technology. [Link]

- Google Patents. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD.

- Google Patents. (2008). Preparation method of m-trifluoromethyl-benzyl-alcohol.

- Google Patents. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

MySkinRecipes. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]

-

PubChem. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol. [Link]

-

LabNetwork. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. [Link]

- Google Patents. (2013). Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

- Google Patents. (2010). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.

-

ResearchGate. (2001). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. [Link]

-

ScienceDirect. Photocatalytic oxidation of para-substituted benzyl alcohols using bismuth vanadate nanoparticles. [Link]

-

YouTube. (2014). Using the Grignard Reaction to Make Alcohols. [Link]

- Google Patents. (2013). Preparation method of 2-trifluoromethyl benzoic acid.

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

Organic Syntheses. o-TOLUALDEHYDE. [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

-

PubChemLite. 2-methoxy-4-(trifluoromethoxy)benzaldehyde. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 4-Methoxy-2-(trifluoromethyl)benzoic Acid. [Link]

-

ResearchGate. (2020). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and 4-ethoxy-3-methoxy benzyl alcohol (bottom). [Link]

-

Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

Sources

- 1. 2-Methoxy-4-(trifluoromethyl)benzyl alcohol [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. 2-Methyl-4-(trifluoromethoxy)benzyl alcohol | C9H9F3O2 | CID 2775557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

2-Methoxy-4-(trifluoromethyl)benzyl alcohol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol. It is intended for researchers, scientists, and drug development professionals who may handle this compound or structurally similar fluorinated aromatic alcohols. The recommendations herein are synthesized from established safety protocols and data from analogous chemical structures to ensure a high degree of caution and operational safety.

Section 1: Chemical Identity and Properties

2-Methoxy-4-(trifluoromethyl)benzyl alcohol is a substituted aromatic alcohol. Its specific chemical structure, featuring a trifluoromethyl group and a methoxy group on the benzene ring, dictates its reactivity, physical properties, and toxicological profile. While comprehensive data for this exact molecule is not universally published, its properties can be reliably inferred from closely related compounds such as other trifluoromethyl- and methoxy-substituted benzyl alcohols.[1][2][3]

Table 1: Physical and Chemical Properties of Substituted Benzyl Alcohols

| Property | Data for Analogous Compounds | Source(s) |

|---|---|---|

| Appearance | Colorless Liquid or Solid | [4][5] |

| Molecular Formula | C9H9F3O2 | [3] |

| Boiling Point | Data not available; likely >200°C | N/A |

| Melting Point | Data not available | [3] |

| Flash Point | ~100°C (for 4-(Trifluoromethyl)benzyl alcohol) | [5] |

| Solubility | Limited water solubility; soluble in organic solvents | [3][4] |

| Vapor Pressure | Low, but vapors can form, especially upon heating |[6] |

Section 2: Hazard Identification and GHS Classification

Based on the hazard profiles of structurally similar compounds, 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is considered a hazardous substance.[1][2][7][8] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The trifluoromethyl group can impart significant biological activity and potential toxicity.

The Globally Harmonized System (GHS) classification, extrapolated from related compounds, is summarized below.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Source(s) |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [7] | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | ||

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][7][8] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][7][8] | |

| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | |[1][7][8][9] |

Signal Word: Warning [1]

Section 3: The Hierarchy of Controls for Safe Handling

A systematic approach to safety, known as the "Hierarchy of Controls," should be implemented to minimize risk when handling this compound. This hierarchy prioritizes the most effective control measures. Personal Protective Equipment (PPE) is considered the last line of defense, essential but only after higher-level controls have been implemented.

Caption: The Hierarchy of Controls model for chemical safety.

Section 4: Engineering Controls

The primary engineering control for handling 2-Methoxy-4-(trifluoromethyl)benzyl alcohol is to minimize inhalation exposure.

-

Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[8][10] This is critical for preventing the inhalation of vapors or aerosols.

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[7][9]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][9]

Section 5: Administrative Controls & Standard Operating Procedures (SOPs)

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[7][10]

-

SOP for Handling:

-

Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and PPE.

-

Weighing: If the compound is a solid, weigh it directly into the reaction vessel or a tared container within the fume hood to avoid generating dust.[8] If it is a liquid, transfer it using a calibrated pipette or syringe.

-

Transfers: Conduct all transfers of the material within the fume hood. Use secondary containment (e.g., a tray) to contain any potential spills.

-

Post-Handling: Tightly close the primary container.[1][4] Decontaminate any surfaces that may have come into contact with the chemical.

-

Section 6: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[11]

-

Eye and Face Protection: Chemical splash goggles are required at all times.[7][12] A face shield should be worn over the goggles when there is a risk of splashing or a highly exothermic reaction.[9][13]

-

Skin Protection: A flame-resistant or chemically resistant lab coat must be worn and kept buttoned.[13] Full-length pants and closed-toe shoes are required.[13]

-

Hand Protection: Chemical-resistant gloves are essential. Given that this is an aromatic alcohol, gloves made of nitrile, neoprene, or butyl rubber are recommended.[14][15] Always inspect gloves for tears or holes before use.[7] Remove and replace gloves immediately if they become contaminated.[7] Do not reuse disposable gloves.

Table 3: General Glove Material Recommendations for Aromatic Alcohols

| Glove Material | Performance | Notes | Source(s) |

|---|---|---|---|

| Nitrile | Good | Provides good resistance to alcohols and a wide range of other chemicals. Recommended for incidental contact. | [11][14][15] |

| Neoprene | Very Good | Offers excellent protection against alcohols and organic acids. | [14][15] |

| Butyl Rubber | Excellent | Provides superior resistance to a wide variety of chemicals, including alcohols and corrosive acids. | [11][14] |

| Natural Rubber (Latex) | Fair to Poor | Generally has lower resistance to alcohols and may not be suitable. Can also cause allergic reactions. |[14][15] |

Section 7: Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][9] Keep away from direct sunlight and heat sources.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[1][4][8]

-

Hazardous Reactions: Vapors may form explosive mixtures with air upon intense heating. A mixture with strong sulfuric acid could decompose violently if heated.

Section 8: Emergency Procedures

A clear, rehearsed plan is essential for responding to emergencies.

Spill Response

The response to a spill depends on its size and location.

Caption: Decision workflow for responding to a chemical spill.

Minor Spill Cleanup Protocol (inside a fume hood):

-

Alert others in the immediate vicinity.[16]

-

Don appropriate PPE, including double-gloving with nitrile or neoprene gloves, splash goggles, and a lab coat.[17]

-

Contain the spill by covering it with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Work from the outside in to prevent spreading.[6][16][18]

-

Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[16][17][18]

-

Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]

-

Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste according to your institution's guidelines.[17]

First Aid Measures

Immediate and appropriate first aid is critical in the event of personal exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[7]

Table 4: First Aid Procedures for 2-Methoxy-4-(trifluoromethyl)benzyl alcohol Exposure

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [1][7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. | [1][5][8][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][7][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][7][8] |

Section 9: Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Waste Containers: Use designated, sealed, and clearly labeled containers for all waste, including unused product, contaminated absorbents, and contaminated PPE.[17][18]

-

Disposal Method: Do not dispose of down the drain.[7] All waste must be disposed of through an approved hazardous waste disposal service, in accordance with all local, state, and federal regulations.[1][9]

Section 10: Toxicological Profile Summary

The toxicological properties have not been exhaustively investigated for this specific molecule. However, based on data from analogous compounds, the following effects are anticipated:

-

Acute Effects: Harmful if swallowed or inhaled. Causes irritation to the skin, eyes, and respiratory system.[1][5][7][8]

-

Sensitization: May cause an allergic skin reaction upon repeated contact.

-

Chronic Effects: No specific data is available, but prolonged or repeated exposure should be avoided.[5]

-

Carcinogenicity & Mutagenicity: No components are listed as carcinogens or mutagens by IARC, ACGIH, or NTP for closely related compounds.[5][7]

Section 11: References

-

Sigma-Aldrich. (2025). Safety Data Sheet - Benzyl alcohol. Retrieved from Sigma-Aldrich website.

-

Fisher Scientific. (2025). Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol. Retrieved from Fisher Scientific website.

-

SynQuest Laboratories, Inc. (2016). Safety Data Sheet - 2,3,5,6-Tetrafluoro-4-(methoxymethyl)benzyl alcohol. Retrieved from SynQuest Laboratories website.

-

Angene Chemical. (2021). Safety Data Sheet - 4-(Trifluoromethoxy)benzyl alcohol. Retrieved from Angene Chemical website.

-

Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]

-

SUNY College of Optometry. (2019). Procedures to be Followed in the Event of Minor or Major Spill. Retrieved from SUNY College of Optometry website.

-

Princeton University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

-

Fisher Scientific. (2024). Safety Data Sheet - 2-Methoxy-6-(trifluoromethyl)benzyl alcohol. Retrieved from Fisher Scientific website.

-

Apollo Scientific Ltd. (2020). Safety Data Sheet - 2-fluoro-5-(trifluoromethoxy)benzyl alcohol. Retrieved from Apollo Scientific website.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-(Trifluoromethyl)benzyl alcohol. Retrieved from Thermo Fisher Scientific website.

-

Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart. Retrieved from University of California, Riverside, Environmental Health and Safety website.

-

DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications. Retrieved from DuPont website.

-

University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from University of Toronto Environmental Health & Safety website.

-

Loba Chemie. (n.d.). Safety Data Sheet - BENZYL ALCOHOL GC. Retrieved from Loba Chemie website.

-

Wayne State University. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from Wayne State University Emergency Planning and Preparedness website.

-

Ansell. (2022). What are the effects of alcohol disinfectants on PPE glove performance?. Retrieved from Ansell website.

-

University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

-

Redox. (2022). Safety Data Sheet - Benzyl Alcohol. Retrieved from Redox website.

-

MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Retrieved from MCR Safety website.

-

Laboratorium Discounter. (2023). Safety Data Sheet - Benzyl alcohol 99,95+%. Retrieved from Laboratorium Discounter website.

-

Carl ROTH. (2020). Safety Data Sheet - Benzyl alcohol. Retrieved from Carl ROTH website.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(Trifluoromethyl)benzyl alcohol, 99%. Retrieved from Cole-Parmer website.

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment. Retrieved from NICNAS website.

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. sunyopt.edu [sunyopt.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. lobachemie.com [lobachemie.com]

- 11. mcrsafety.com [mcrsafety.com]

- 12. carlroth.com [carlroth.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Australia [ansell.com]

- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

A Senior Application Scientist's Guide to the Solubility of 2-Methoxy-4-(trifluoromethyl)benzyl Alcohol in Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of modern pharmaceuticals and agrochemicals.[1] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the molecular properties governing solubility. We will explore the interplay of functional groups, predict solubility in various organic solvent classes, and provide a robust, self-validating experimental protocol for empirical determination. This guide is structured to empower scientists with the causal understanding needed to make informed decisions in reaction design, purification, and formulation.

Molecular Profile and Its Influence on Solubility

To understand the solubility of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol (Molecular Weight: 206.17 g/mol , Formula: C₉H₉F₃O₂), we must first dissect its structure.[1] The molecule's behavior in different solvents is a direct consequence of the cumulative effects of its constituent functional groups: the aromatic benzene ring, the polar hydroxyl (-OH) group, the moderately polar methoxy (-OCH₃) group, and the highly lipophilic and electron-withdrawing trifluoromethyl (-CF₃) group.

-

Benzyl Alcohol Backbone: The core structure is a benzyl alcohol. Benzyl alcohol itself is a polar molecule, exhibiting moderate solubility in water (approx. 4 g/100 mL) and is miscible with other alcohols and diethyl ether.[2] This provides a baseline for predicting the behavior of its derivatives.

-

Hydroxyl Group (-OH): This group is a primary driver of polarity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with polar protic solvents like alcohols and water.

-

Methoxy Group (-OCH₃): The ether linkage introduces a polar, aprotic feature. The oxygen atom can act as a hydrogen bond acceptor, enhancing solubility in protic solvents, but it does not donate hydrogen bonds.

-

Trifluoromethyl Group (-CF₃): This is a critical substituent in modern medicinal chemistry.[3] The -CF₃ group is strongly electron-withdrawing and highly lipophilic (fat-loving), which significantly increases the nonpolar character of the molecule.[3] This group tends to enhance solubility in nonpolar and moderately polar aprotic solvents and can decrease solubility in highly polar, aqueous environments. The incorporation of a trifluoromethyl group has been repeatedly shown to improve the lipophilicity, metabolic stability, and binding selectivity of drug candidates.

The balance between the polar -OH and -OCH₃ groups and the lipophilic aromatic ring and -CF₃ group dictates the compound's overall solubility profile, adhering to the fundamental principle of "like dissolves like."

Sources

A Quantum Chemical Investigation of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol: A Technical Guide for Drug Development Professionals

Abstract

In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of potential therapeutic agents.[1][2] This technical guide provides a comprehensive framework for the quantum chemical characterization of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol, a compound of interest as a potential scaffold or intermediate in pharmaceutical development.[3] By leveraging a suite of computational techniques, from Density Functional Theory (DFT) to advanced bonding analyses, this document outlines a systematic workflow to elucidate the structural, electronic, and pharmacokinetic properties of the title molecule. The protocols and interpretations presented herein are designed to furnish researchers, scientists, and drug development professionals with actionable insights, thereby accelerating the journey from molecular concept to clinical candidate.

Introduction

The integration of computational chemistry into the drug discovery pipeline has revolutionized the identification and optimization of lead compounds.[2] These methods provide a microscopic understanding of molecular behavior, guiding experimental efforts and mitigating late-stage failures.[2] 2-Methoxy-4-(trifluoromethyl)benzyl alcohol presents an intriguing molecular architecture, combining a methoxy group, a trifluoromethyl substituent, and a benzyl alcohol moiety. The trifluoromethyl group, in particular, is a common feature in pharmaceuticals, often enhancing metabolic stability and binding affinity.[4]

This guide offers a deep dive into the quantum chemical calculations for this molecule, establishing a robust, self-validating protocol. The objective is to provide a detailed, step-by-step methodology that is both scientifically rigorous and practically applicable for professionals in the field of drug design.[5][6]

Theoretical Underpinnings and Computational Choices

A successful computational study hinges on the judicious selection of theoretical methods. The following sections detail the rationale behind the chosen computational approaches.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational expense.[7][8] It is particularly well-suited for studying the electronic structure of organic molecules.[9][10]

-

Functional Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of chemical systems.[11]

-

Basis Set Selection: The 6-311++G(d,p) basis set provides a flexible description of the electron distribution, including diffuse functions (++) for accurately modeling non-covalent interactions and polarization functions (d,p) to account for the anisotropic nature of chemical bonds.

Solvation Modeling

To simulate a more biologically relevant environment, the influence of a solvent (typically water) is crucial. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium.

A Step-by-Step Computational Workflow

The following protocol outlines a systematic approach to the quantum chemical analysis of 2-Methoxy-4-(trifluoromethyl)benzyl alcohol.

Molecular Structure Preparation

The initial step involves the creation of an accurate 3D representation of the molecule.

Experimental Protocol:

-

Software: Utilize a molecular editor such as Avogadro, which is a free and open-source tool.[12][13][14][15][16]

-

Building the Structure: Construct the 2-Methoxy-4-(trifluoromethyl)benzyl alcohol molecule, ensuring correct atom types and bond connectivity.

-

Initial Optimization: Perform a preliminary geometry optimization using a built-in force field (e.g., MMFF94) to obtain a reasonable starting structure for the quantum chemical calculations.

Geometry Optimization and Frequency Analysis

This crucial step locates the minimum energy conformation of the molecule on the potential energy surface.

Experimental Protocol:

-

Software: Employ a quantum chemistry software package such as Gaussian 16.[17][18][19][20][21]

-

Input File Preparation: Create an input file specifying the following:

-

Route Section: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

Molecular Specification: Provide the Cartesian coordinates of the atoms obtained from the initial structure preparation.

-

-

Execution: Run the Gaussian calculation.

-

Verification: Upon completion, verify that the optimization has converged and that the frequency calculation yields no imaginary frequencies, confirming that the structure is a true minimum.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be investigated to understand the molecule's reactivity and potential interactions.

The MESP is a valuable tool for identifying regions of a molecule that are susceptible to electrophilic and nucleophilic attack.[22][23][24][25][26]

Experimental Protocol:

-

Calculation: Generate the MESP surface from the optimized wavefunction.

-

Visualization: Use visualization software to map the electrostatic potential onto the electron density surface.

-

Interpretation:

-

Negative Regions (Red): Indicate electron-rich areas, prone to electrophilic attack.

-

Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack.

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[27][28][29][30][31] The energy gap between the HOMO and LUMO is an indicator of chemical stability.

Experimental Protocol:

-

Extraction: Obtain the energies of the HOMO and LUMO from the quantum chemical calculation output.

-

Visualization: Generate and visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.

-

Analysis: A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.

In-Depth Bonding and Interaction Analysis

To gain a deeper understanding of the intramolecular forces and bonding characteristics, more advanced analyses are employed.

NBO analysis provides a chemically intuitive picture of bonding by transforming the canonical molecular orbitals into localized orbitals that correspond to Lewis structures (bonds and lone pairs).[32][33][34][35][36]

Experimental Protocol:

-

Keyword: Add Pop=NBO to the route section of the Gaussian input file.

-

Execution: Re-run the calculation on the optimized geometry.

-

Interpretation: Analyze the NBO output to determine:

-

Natural Charges: A more reliable measure of atomic charges than Mulliken charges.

-

Hybridization: The spd character of atomic orbitals in bonds.

-

Hyperconjugative Interactions: Delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which can be quantified by second-order perturbation theory.

-

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[37][38][39][40][41]

Experimental Protocol:

-

Wavefunction File: Generate a wavefunction file (e.g., .wfx) from the Gaussian calculation.

-

Analysis Software: Use a program like AIMAll to perform the QTAIM analysis.

-

Interpretation:

-

Bond Critical Points (BCPs): The presence of a BCP between two atoms indicates a chemical bond.

-

Properties at BCPs: The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide information about the nature of the bond (e.g., covalent vs. non-covalent).

-

Predicted Physicochemical and ADMET Properties

Quantum chemical calculations can provide valuable data for predicting the pharmacokinetic profile of a molecule.

Calculated Molecular Properties

The following table summarizes key molecular properties that can be extracted from the computational output.

| Property | Description | Significance in Drug Design |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological targets. |

| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | Relates to the strength of non-covalent interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Correlates with the ability to donate electrons (ionization potential). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Correlates with the ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. |

In Silico ADMET Prediction

While a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile requires specialized software, the fundamental properties calculated can serve as inputs for predictive models.[42][43][44][45][46] A variety of open-access tools are available for this purpose.[42][46]

General Protocol:

-

Select a Tool: Choose a reputable online ADMET prediction server (e.g., SwissADME, ADMET-AI).[46]

-

Input Structure: Provide the molecular structure, typically as a SMILES string.

-

Analyze Results: Evaluate the predicted properties, such as:

-

Lipinski's Rule of Five: A set of guidelines to assess drug-likeness.

-

Solubility: Predicted aqueous solubility.

-

Blood-Brain Barrier (BBB) Permeability: Likelihood of crossing the BBB.

-

Cytochrome P450 Inhibition: Potential for drug-drug interactions.

-

Toxicity Risks: Alerts for potential toxicophores.

-

Synthesizing the Data: Implications for Drug Design